molecular formula C14H12N2O2 B2556399 4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile CAS No. 339016-79-4

4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile

Cat. No. B2556399
CAS RN: 339016-79-4
M. Wt: 240.262
InChI Key: FKFQFOQJCLFJHB-UHFFFAOYSA-N
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Description

“4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 339016-79-4. It has a molecular weight of 240.26 and its IUPAC name is 4-methoxy-2-(4-methylphenoxy)nicotinonitrile .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H12N2O2/c1-10-3-5-11(6-4-10)18-14-12(9-15)13(17-2)7-8-16-14/h3-8H,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

The synthesis of pyridine derivatives, including those similar to 4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile, involves various chemical reactions that offer insight into their structural features. For example, the synthesis and X-ray spectroscopic analysis of pyridine derivatives highlight the utility of IR and electronic spectroscopy, UV-vis absorption, and fluorescence spectroscopy in understanding their optical properties (Cetina et al., 2010). These techniques provide essential data on the effects of substituents on the compounds' emission spectra, further confirmed by single-crystal X-ray diffraction methods.

Structural Analysis

The structural analysis of these compounds, as determined through X-ray diffraction, reveals intricate details about their molecular geometry, including the impacts of different substituents on the compounds' properties. This information is crucial for understanding how these compounds interact at the molecular level and their potential applications in various scientific domains (Tranfić et al., 2011).

Applications in Material Science and Chemistry

Antibacterial Activity

Research on the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives has shown that these compounds exhibit significant antimicrobial activity against various aerobic and anaerobic bacteria. This finding suggests potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).

Corrosion Inhibition

The compound and its derivatives have been explored as corrosion inhibitors for metals in acidic environments. Their ability to form protective films on metal surfaces, thereby preventing corrosion, indicates their potential industrial applications in protecting materials (Ansari et al., 2015).

Emerging Research Areas

Sensors and Optical Devices

Pyridine derivatives have also been investigated for their potential in developing sensors and optical devices. Their unique fluorescence properties can be harnessed for detecting various substances, indicating their application in creating sensitive and selective chemical sensors (Roja et al., 2020).

Material Chemistry

The synthesis and device characterization of pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups have been studied for their stability and optical properties. These findings open pathways to their application in material chemistry, particularly in developing materials with specific optical characteristics (El-Menyawy et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-10-3-5-11(6-4-10)18-14-12(9-15)13(17-2)7-8-16-14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFQFOQJCLFJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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